4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid
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Overview
Description
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid is an organic compound with a molecular formula of C10H9NO3 This compound is characterized by the presence of an amino group, a carbonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with acrolein under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-3-(2-Hydroxyphenyl)-3-oxo-1-propenyl]amino}benzoic acid
- 4-[(1E)-3-(4-Bromophenyl)-3-oxo-1-propen-1-yl]benzoic acid
- 4-[(1E)-3-Oxo-3-phenyl-1-propen-1-yl]amino}benzoic acid
Uniqueness
4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino group allows for nucleophilic substitution reactions, while the carbonyl group is susceptible to both oxidation and reduction. This versatility makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
130973-07-8 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-[(E)-3-amino-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C10H9NO3/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H2,11,12)(H,13,14)/b6-3+ |
InChI Key |
ULNSZQPQRBGYOZ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)C(=O)O |
Origin of Product |
United States |
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